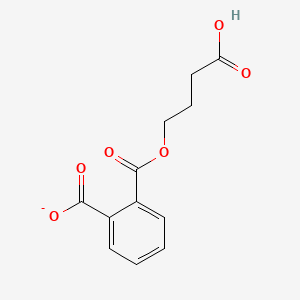

2-(3-carboxypropoxycarbonyl)benzoate

Vue d'ensemble

Description

1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester, also known as 1,2-BDCPE, is a carboxylic acid ester composed of two benzene rings connected by a carboxypropyl group. It is a versatile and widely used compound in scientific research, as it is a highly reactive, non-toxic and biocompatible material. 1,2-BDCPE has a wide range of applications in scientific research, ranging from drug delivery and tissue engineering to nanotechnology and biochemistry.

Applications De Recherche Scientifique

Hydroxylation Décarboxylative des Acides Benzoïques

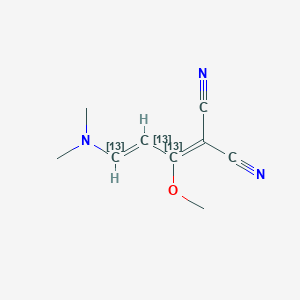

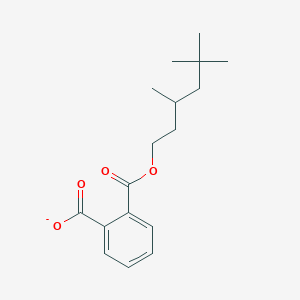

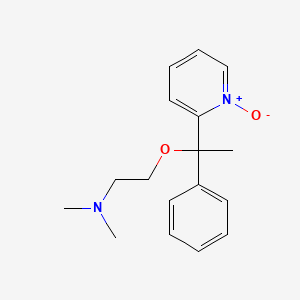

Ce composé peut être utilisé dans l'hydroxylation décarboxylative des acides benzoïques pour synthétiser des phénols {svg_1}. Ce procédé est prometteur sur le plan synthétique en raison de ses conditions douces, de sa large portée de substrats et de ses applications en fin de synthèse {svg_2}. Les phénols sont des blocs de construction précieux dans les produits naturels, les produits pharmaceutiques et les matériaux fonctionnels {svg_3}.

Synthèse des Phénols

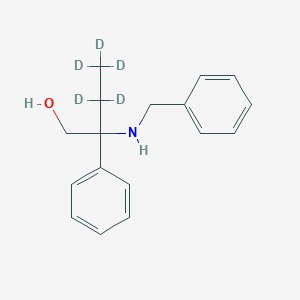

Le composé peut être utilisé dans la synthèse de phénols directement à partir d'acides benzoïques {svg_4}. Il s'agit d'une avancée significative car les stratégies de décarboxylation conventionnelles n'ont pas réussi à fournir une solution à la synthèse des phénols {svg_5}.

Réaction Bio-Kolbe–Schmitt

Le composé peut être utilisé dans la réaction Bio-Kolbe–Schmitt, une réaction de carboxylation inverse {svg_6}. Cette réaction offre une alternative élégante à la fixation du CO2 {svg_7}.

Amélioration de l'Efficacité de la Carboxylation

Le composé peut être utilisé pour améliorer l'efficacité de la carboxylation des décarboxylations réversibles de l'acide benzoïque {svg_8}. Ceci est particulièrement utile car l'amélioration de l'efficacité de la carboxylation de ces enzymes a été un défi en raison des mécanismes de carboxylation inexpliqués {svg_9}.

Contrôle de l'Entrée et de la Sortie du Substrat/Produit

Le composé peut être utilisé pour contrôler l'entrée et la sortie du substrat/produit pendant les réactions réversibles {svg_10}. Ceci est réalisé grâce à la conformation de la chaîne latérale d'un résidu tyrosine {svg_11}.

Ingénierie des Décarboxylations

Le composé peut être utilisé dans l'ingénierie des décarboxylations avec une efficacité de carboxylation plus élevée {svg_12}. Ceci est réalisé en exploitant les interactions des enzymes avec les substrats et les produits dans les réactions directes et inverses {svg_13}.

Mécanisme D'action

- By binding to these channels, the compound affects the membrane potential, leading to reversible inhibition of nerve impulse transmission .

- Notably, this mode of action is reversible, allowing for the restoration of nerve function after the compound’s effects wear off .

- The compound’s action specifically targets sensory nerve impulses, making it suitable for localized pain relief during conscious procedures .

- Factors such as solubility, lipophilicity, and protein binding influence its pharmacokinetic profile .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester involves the esterification of 1,2-Benzenedicarboxylic acid with 3-chloropropanoic acid followed by hydrolysis of the resulting ester.", "Starting Materials": [ "1,2-Benzenedicarboxylic acid", "3-chloropropanoic acid", "Methanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: In a round-bottom flask, add 1,2-Benzenedicarboxylic acid (10 mmol), 3-chloropropanoic acid (10 mmol), and methanol (10 mL).", "Step 2: Add a few drops of concentrated sulfuric acid to the flask and reflux the mixture for 6 hours.", "Step 3: Cool the mixture to room temperature and pour it into a separatory funnel.", "Step 4: Add water (10 mL) to the separatory funnel and shake it vigorously.", "Step 5: Allow the layers to separate and collect the organic layer.", "Step 6: Wash the organic layer with sodium hydroxide solution (10%) and water.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and filter the solution.", "Step 8: Concentrate the solution under reduced pressure to obtain the crude product.", "Step 9: Dissolve the crude product in a minimum amount of hot ethanol and cool the solution to room temperature.", "Step 10: Collect the precipitated product by filtration and wash it with cold ethanol.", "Step 11: Dry the product under vacuum to obtain 1,2-Benzenedicarboxylic acid, mono(3-carboxypropyl) ester." ] } | |

| 66851-46-5 | |

Formule moléculaire |

C12H12O6 |

Poids moléculaire |

252.22 g/mol |

Nom IUPAC |

2-(3-carboxypropoxycarbonyl)benzoic acid |

InChI |

InChI=1S/C12H12O6/c13-10(14)6-3-7-18-12(17)9-5-2-1-4-8(9)11(15)16/h1-2,4-5H,3,6-7H2,(H,13,14)(H,15,16) |

Clé InChI |

IYTPMLIWBZMBSL-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)OCCCC(=O)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)C(=O)OCCCC(=O)O |

Synonymes |

1,2-Benzenedicarboxylic Acid Mono(3-carboxypropyl) Ester; MCPP; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MCPP exposure relate to oxidative stress?

A1: Research suggests that MCPP exposure may be linked to increased oxidative stress. One study found an inverse association between urinary MCPP concentrations and serum bilirubin levels in a national sample. [] Given bilirubin's potent antioxidant properties, this suggests a potential increase in oxidative stress due to MCPP exposure. [] Further research found positive associations between MCPP and inflammatory markers such as absolute neutrophil count, alkaline phosphatase, and ferritin, further supporting this link. []

Q2: Does MCPP exposure affect bone health in humans?

A2: Yes, studies suggest a potential negative impact of MCPP on bone health, particularly in postmenopausal women. Higher urinary MCPP levels were associated with reduced bone mineral density (BMD) in the total hip and femur neck. [] Furthermore, women with the highest MCPP levels had a higher risk of osteoporosis in these areas compared to those with the lowest levels. [] Longitudinal analyses from another study also linked higher MCPP concentrations to greater declines in total hip and femoral neck BMD. []

Q3: What is the relationship between prenatal MCPP exposure and childhood obesity?

A3: Research indicates a possible link between prenatal MCPP exposure and an increased risk of overweight/obese status in children aged 4 to 7 years. [] This association was observed with maternal urinary MCPP concentrations measured during pregnancy but not with childhood BMI z-scores. []

Q4: How does MCPP exposure relate to diabetes?

A4: Multiple studies suggest a potential link between MCPP exposure and an increased risk of diabetes. One study found that higher urinary MCPP levels were associated with increased odds of diabetes in women, particularly among White women. [] Another study found a positive association between MCPP exposure and the risk of Metabolic dysfunction-associated fatty liver disease (MAFLD), a condition linked to diabetes. []

Q5: Does MCPP exposure impact male reproductive health?

A5: Research indicates a possible negative impact of MCPP on male reproductive health. One study found that higher urinary MCPP concentrations were associated with low sperm morphology in men. [] These findings suggest that ambient MCPP exposure may negatively affect semen quality. [, ]

Q6: Is there a link between MCPP exposure and thyroid function?

A6: Yes, studies suggest a potential association between MCPP exposure and altered thyroid hormone levels. One study found that MCPP was associated with several thyroid measures in both adults and adolescents. [] These findings suggest that exposure to phthalates, including MCPP, might disrupt thyroid hormone levels, although more research is needed to confirm these findings. []

Q7: What is the molecular formula and weight of MCPP?

A7: The molecular formula of MCPP is C12H14O4, and its molecular weight is 222.24 g/mol.

Q8: How is MCPP metabolized and excreted?

A8: MCPP is a primary metabolite of di-n-butyl phthalate (DnBP) and is also a minor metabolite of di(2-ethylhexyl) phthalate (DEHP) and other high-molecular-weight phthalates. [] It is primarily excreted in urine. [] One study found that MCPP was more frequently detected and present in higher urinary concentrations than MnOP, the hydrolytic monoester of DnOP. []

Q9: What is the half-life of MCPP in humans?

A9: The provided research does not specify the half-life of MCPP in humans.

Q10: What are the potential long-term effects of MCPP exposure?

A10: While the provided research does not explicitly address all long-term effects, several studies suggest potential associations between MCPP exposure and adverse health outcomes. These include:

- Metabolic Health: Increased risk of obesity, diabetes, and MAFLD. [, , ]

- Bone Health: Reduced BMD and increased osteoporosis risk, particularly in postmenopausal women. [, ]

- Reproductive Health: Potential negative effects on semen quality in men. [, ]

- Thyroid Function: Possible alterations in thyroid hormone levels. []

Q11: What is the relationship between urinary MCPP levels and pregnancy outcomes?

A11: Studies suggest a potential association between higher urinary MCPP concentrations during pregnancy and an increased risk of preterm birth. [, ] One study found that women with the highest MCPP levels were more likely to experience preterm birth, even after adjusting for other risk factors. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)